molecular formula C8H5ClFN B13663037 4-Chloro-5-fluoro-2-methylbenzonitrile

4-Chloro-5-fluoro-2-methylbenzonitrile

Katalognummer: B13663037
Molekulargewicht: 169.58 g/mol
InChI-Schlüssel: LEHQIKOTFAACPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and has significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-fluoro-5-methylbenzonitrile with appropriate reagents under controlled conditions . Another method includes the use of 2-bromo-5-fluorotoluene as a starting material, which undergoes a reaction with copper(I) cyanide in N,N-dimethylformamide to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process avoids the use of toxic and hazardous reagents, making it commercially viable and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-5-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-fluoro-2-methylbenzonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-5-fluoro-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 4-Fluoro-2-methylbenzonitrile
  • 4-Chloro-2-fluoro-5-methylbenzonitrile
  • 2-Bromo-5-fluorotoluene

Comparison: 4-Chloro-5-fluoro-2-methylbenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C8H5ClFN

Molekulargewicht

169.58 g/mol

IUPAC-Name

4-chloro-5-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C8H5ClFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3

InChI-Schlüssel

LEHQIKOTFAACPS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C#N)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.